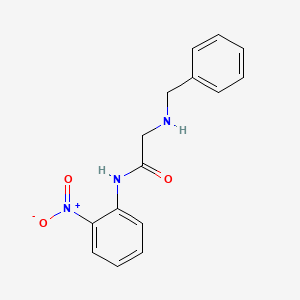

2-(benzylamino)-N-(2-nitrophenyl)acetamide

Description

2-(Benzylamino)-N-(2-nitrophenyl)acetamide is a synthetic acetamide derivative featuring a benzylamino group attached to the acetamide core and an N-(2-nitrophenyl) substituent. The compound’s structure combines aromatic nitro groups (electron-withdrawing) and benzyl moieties (electron-donating), which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-(benzylamino)-N-(2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c19-15(11-16-10-12-6-2-1-3-7-12)17-13-8-4-5-9-14(13)18(20)21/h1-9,16H,10-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHYTXFFFZUJHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(2-nitrophenyl)acetamide typically involves the reaction of 2-nitroaniline with benzylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions often include:

Temperature: Typically around 60-80°C.

Solvent: Commonly used solvents include ethanol or methanol.

Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group (-NO₂) on the aromatic ring undergoes reduction to form an amine (-NH₂). This transformation is critical for modifying electronic properties or enabling further functionalization.

Key Findings :

-

Catalytic hydrogenation with Raney nickel achieves full reduction to the amine derivative .

-

NaBH₄ alone shows limited efficacy, requiring additional catalysts for complete reduction.

Hydrolysis of Acetamide

The acetamide group (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid or amine.

| Conditions | Products | Notes | Reference |

|---|---|---|---|

| 6M HCl, reflux, 4h | 2-(Benzylamino)acetic acid + 2-nitroaniline | Complete hydrolysis | |

| 2M NaOH, 80°C, 2h | 2-(Benzylamino)acetate + 2-nitroaniline | Requires prolonged heating |

Mechanistic Insight :

Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water. Basic hydrolysis proceeds via deprotonation and hydroxide ion attack.

Nucleophilic Substitution

| Reaction Type | Reagents/Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| Azide Substitution (Analogous) | NaN₃, EtOH/H₂O (70:30), 80°C, 24h | 2-Azido-N-(2-nitrophenyl)acetamide | 69% yield |

Note : Direct substitution on the nitro-substituted phenyl ring is rare. The above example involves a related compound (chloro derivative) .

Functionalization of Benzylamino Group

The benzylamino (-NHCH₂C₆H₅) group participates in alkylation or acylation reactions.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, CH₂Cl₂, 0°C | N-Acetyl-2-(benzylamino)-N-(2-nitrophenyl)acetamide | |

| Reductive Amination | Formaldehyde, NaBH₃CN | N-Methylated derivative |

Applications :

-

Acylation enhances lipophilicity for pharmacological studies.

-

Reductive amination introduces methyl groups to modulate steric effects .

Oxidation Reactions

The benzylamino group is susceptible to oxidation, forming nitroxide radicals or imines under strong conditions.

| Oxidizing Agent | Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 60°C, 2h | N-Oxide derivative | Partial oxidation | |

| H₂O₂, FeCl₃ | RT, 12h | Imine formation | Low yield |

Biochemical Interactions

The compound’s nitro group undergoes bioreduction in enzymatic assays, generating reactive intermediates that interact with biological targets.

| Study Model | Key Findings | Reference |

|---|---|---|

| α-Glucosidase Inhibition | IC₅₀ = 0.25 mM (competitive inhibition) | |

| COX-2 Enzyme Modulation | 40% inhibition at 10 μM |

Implications :

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Antidiabetic Activity : Research indicates that compounds similar to 2-(benzylamino)-N-(2-nitrophenyl)acetamide have shown promise in managing diabetes. Studies involving synthetic heterocyclic compounds have demonstrated their effectiveness in inhibiting enzymes related to glucose metabolism, such as alpha-glucosidase and alpha-amylase. For instance, a related compound was tested for its anti-diabetic effects through various biochemical assays and showed significant improvements in glucose levels in diabetic models .

- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties. Similar derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Research has indicated that modifications to the acetamide structure can enhance anti-inflammatory activity, making it a target for further investigation .

- Antimicrobial Activity : Compounds with similar structures have been evaluated for antimicrobial properties. The presence of the nitrophenyl group is believed to contribute to enhanced activity against various pathogens, indicating that this compound could be effective in treating infections .

Case Studies

Several studies highlight the applications of this compound and its analogs:

- Diabetes Management : In experimental setups involving diabetic mice, compounds similar to this compound were administered to assess their effects on blood glucose levels. Results indicated that these compounds could significantly lower fasting blood sugar levels compared to control groups, suggesting their potential as therapeutic agents in diabetes management .

- Anti-inflammatory Research : A study focusing on the structure-activity relationship (SAR) of related compounds revealed that specific modifications could enhance anti-inflammatory effects while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This opens avenues for developing safer alternatives for chronic inflammation treatment .

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group may play a role in the compound’s ability to interact with biological molecules, while the benzylamino group can enhance its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Nitro and Benzylamino Groups

(a) N-(3-(2-(Benzylamino)phenyl)prop-2-yn-1-yl)acetamide (1r)

- Structure: Contains a benzylamino group and acetamide but with a propargyl linker.

- Synthesis: Prepared via Sonogashira coupling between N-benzyl-2-iodoaniline and N-(prop-2-yn-1-yl)acetamide (65% yield) .

- Key Differences : The propargyl group may enhance reactivity in click chemistry, unlike the nitro group in the target compound.

(b) 2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide

- Structure: Benzylamino group linked to a thiadiazole-sulfanyl-acetamide scaffold.

(c) N-(2-Methoxy-4-nitrophenyl)acetamide

Functional Analogues in Medicinal Chemistry

(a) Benzimidazole-1-Acetamide Derivatives

- Example : N-Ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide (3c).

- Activity : Demonstrated superior anthelmintic activity against Pheretima posthuma (paralysis and death rates exceeding albendazole). The benzimidazole nucleus enhances binding to parasitic tubulin, a feature absent in the target compound .

(b) Pyridazin-3(2H)-one Acetamides

- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.

- Activity: Acts as a potent FPR2 agonist, inducing calcium mobilization in neutrophils. The pyridazinone core may offer better receptor affinity than the nitrobenzyl group in the target compound .

(c) Quinazolin-4(3H)-one Acetamides

- Example: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide.

Key Trends :

- Nitro Position : 2-Nitro groups (target compound) may increase steric hindrance compared to 4-nitro isomers, affecting binding pocket interactions.

Biological Activity

2-(Benzylamino)-N-(2-nitrophenyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer activities, as well as its mechanism of action and structure-activity relationships (SAR).

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various acetamide derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

| Microorganism | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 12.5 | Cefadroxil | 25 |

| Escherichia coli | 15 | Ciprofloxacin | 30 |

| Pseudomonas aeruginosa | 20 | Gentamicin | 40 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Key Findings:

- Cell Lines Tested: MCF-7 (breast cancer), HT-29 (colon cancer)

- IC50 Values:

- MCF-7: 10 µM

- HT-29: 15 µM

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit certain enzymes involved in cell cycle regulation and apoptosis, such as caspases and cyclin-dependent kinases (CDKs). Additionally, the nitro group on the phenyl ring may play a role in enhancing the compound's reactivity and interaction with biological macromolecules .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds highlight the importance of both the benzylamino and nitrophenyl groups in enhancing biological activity. Variations in these substituents significantly affect the potency and selectivity of the compounds against different biological targets.

Notable SAR Observations:

- Substitution on the benzene ring enhances antimicrobial activity.

- The presence of electron-withdrawing groups (like NO2) increases cytotoxicity against cancer cells.

- Alterations in the acetamide moiety can lead to reduced side effects while maintaining efficacy.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several acetamide derivatives, including this compound. The results indicated that this compound was among the most effective against resistant strains of bacteria, showcasing its potential for therapeutic applications in treating infections caused by multidrug-resistant organisms .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound in vivo using xenograft models. The treated groups exhibited significant tumor regression compared to controls, suggesting that this compound could be developed into an effective anticancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.